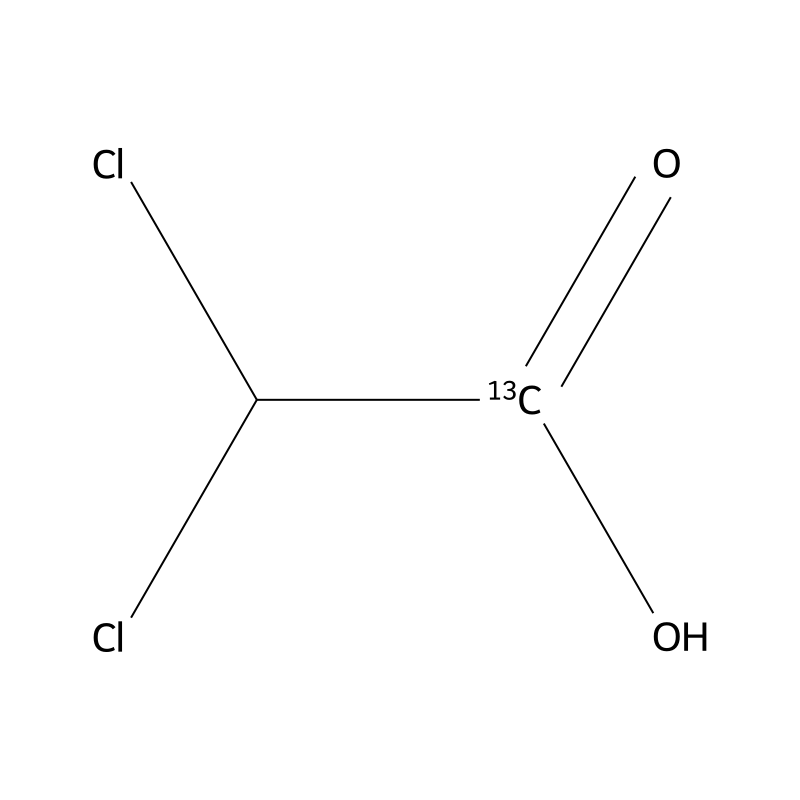

Dichloro(1-~13~C)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolic Tracing:

One primary application of Dichloro(1-¹³C)acetic acid lies in metabolic tracing experiments. ¹³C is a stable isotope, meaning it doesn't undergo radioactive decay. This allows scientists to track the fate of the molecule within a biological system. By incorporating the ¹³C label at the C1 position, researchers can monitor the breakdown and incorporation of the dichloroacetic acid molecule into different cellular components. This information provides valuable insights into metabolic pathways and can be used to study various biological processes, including:

- Fatty acid metabolism: Dichloroacetic acid can be used to investigate how the body breaks down and utilizes fatty acids for energy production.

- Cancer cell metabolism: Studies have explored the potential of dichloroacetic acid to target cancer cells that rely heavily on fatty acid metabolism for survival []. By using the ¹³C labeled version, researchers can track the effects of the compound on these pathways.

Dichloro(1-^13C)acetic acid is an isotopically labeled variant of dichloroacetic acid, where one of the carbon atoms in the acetic acid moiety is replaced with the ^13C isotope. The chemical formula for dichloro(1-^13C)acetic acid is C_2H_2Cl_2O_2, and it features two chlorine atoms substituted at the second position of the acetic acid structure. This compound is known for its increased acidity compared to acetic acid due to the electron-withdrawing effects of the chlorine atoms, which enhances its reactivity and biological activity .

The mechanism of action of Dichloro(1-¹³C)acetic acid is not directly relevant as it serves as a tracer molecule in NMR experiments. However, the mechanism of action of DCA itself is of interest in some areas of research, such as its potential anti-cancer properties, but the exact mechanisms remain under investigation [].

The compound can undergo hydrolysis and reduction reactions:

- Hydrolysis: Dichloroacetic acid can be hydrolyzed to yield dichloroacetate and water.

- Reduction: It can be reduced to monochloroacetic acid through various reducing agents.

Dichloro(1-^13C)acetic acid exhibits notable biological activities, particularly in cancer research. Studies have shown that it may induce apoptosis in cancer cells by depolarizing dysfunctional mitochondria, a mechanism particularly observed in glioblastoma cells. Research indicates that dichloroacetate can trigger a metabolic shift from glycolysis to mitochondrial oxidative phosphorylation, increasing oxidative stress in tumor cells while sparing normal cells .

Additionally, dichloroacetic acid has been associated with hepatotoxicity in animal studies, suggesting that high concentrations may lead to liver damage and tumor formation over prolonged exposure .

Dichloro(1-^13C)acetic acid can be synthesized through several methods:

- Hydrolysis of Dichloroacetyl Chloride: This method involves hydrolyzing dichloroacetyl chloride, which is obtained from trichloroethylene.

- Reduction of Trichloroacetic Acid: Dichloroacetic acid can be produced by reducing trichloroacetic acid using hydrogen over a palladium catalyst.

- Chlorination of Monochloroacetic Acid: Further chlorination of monochloroacetic acid also yields dichloroacetic acid .

Dichloro(1-^13C)acetic acid has several applications:

- Research Tool: Due to its isotopic labeling, it is used in metabolic studies and tracer experiments to track carbon metabolism.

- Pharmaceuticals: It is investigated for potential therapeutic roles in cancer treatment due to its ability to induce apoptosis in malignant cells.

- Laboratory Reagent: It serves as a reagent for precipitating proteins and other macromolecules in biochemical assays .

Studies on the interactions of dichloro(1-^13C)acetic acid with biological systems have revealed its potential effects on cellular metabolism and signaling pathways. Research indicates that it may enhance mitochondrial function in certain cancer cell types while exhibiting cytotoxicity at higher concentrations. Its interactions are primarily focused on mitochondrial dynamics and metabolic pathways associated with cancer cell proliferation .

Dichloro(1-^13C)acetic acid shares structural similarities with other chloroacetic acids, including:

| Compound | Formula | Unique Features |

|---|---|---|

| Dichloroacetic Acid | C_2H_2Cl_2O_2 | Non-isotopically labeled variant |

| Monochloroacetic Acid | C_2H_3ClO_2 | Contains one chlorine atom |

| Trichloroacetic Acid | C_2HCl_3O_2 | Contains three chlorine atoms |

| Chloroacetic Acid | C_2H_3ClO_2 | Contains one chlorine atom |

Dichloro(1-^13C)acetic acid is unique due to its isotopic labeling, which allows for specific tracking in metabolic studies, distinguishing it from its non-labeled counterparts. Its enhanced biological activity related to cancer research further sets it apart from other chloroacetic acids .

Molecular Composition and Formula

Dichloro(1-¹³C)acetic acid has the molecular formula C¹³CH₂Cl₂O₂, with a molecular weight of 129.93 g/mol. The substitution of ¹³C at the carboxylic carbon distinguishes it from non-labeled dichloroacetic acid (C₂H₂Cl₂O₂, molecular weight 128.94 g/mol).

Structural Characteristics

- IUPAC Name: 2,2-Dichloroacetic Acid-1-¹³C

- SMILES Notation: O¹³CC(Cl)Cl

- InChI Key: JXTHNDFMNIQAHM-VQEHIDDOSA-N

The molecule consists of a carboxyl group (-COOH) bonded to a methyl group where two hydrogen atoms are replaced by chlorine atoms. The ¹³C isotope introduces a mass shift detectable via nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Physicochemical Properties

| Property | Dichloro(1-¹³C)Acetic Acid | Dichloroacetic Acid |

|---|---|---|

| Molecular Weight (g/mol) | 129.93 | 128.94 |

| Boiling Point (°C) | 194 (lit.) | 193–194 |

| Density (g/mL) | 1.575 at 25°C | 1.563 |

| Purity | >95% (HPLC) | ≥99% |

Data synthesized from PubChem and Sigma-Aldrich entries.

Historical Development and Discovery

Origins of Dichloroacetic Acid

Non-labeled dichloroacetic acid was first synthesized in 1864 via chlorination of acetic acid. Its isotopic counterpart, however, emerged much later, driven by advancements in stable isotope chemistry. The first documented synthesis of DCA-¹³C dates to 2013, when it was cataloged in PubChem (CID 71309131).

Synthesis Methods

DCA-¹³C is typically produced through:

- Chlorination of ¹³C-labeled precursors: Trichloroethylene or chloral hydrate treated with ¹³C-enriched reagents.

- Hydrolysis of dichloroacetyl chloride: Using ¹³C-labeled acetic acid derivatives.

These methods ensure high isotopic enrichment (>99 atom % ¹³C), critical for minimizing spectral interference in tracer studies.

Key Milestones

- 1980s: Development of ¹³C-labeled organics for metabolic flux analysis.

- 2013: Commercial availability of DCA-¹³C via chemical suppliers.

- 2020s: Application in cancer metabolism studies, particularly for investigating lactate shunting.

Significance in Isotopic Labeling Research

Role in Metabolic Tracer Studies

DCA-¹³C is pivotal for elucidating pathways such as:

- Pyruvate dehydrogenase kinase (PDK) inhibition: DCA redirects pyruvate into mitochondrial oxidation, which is trackable via ¹³C-NMR.

- Tricarboxylic acid (TCA) cycle dynamics: Isotopomer analysis reveals flux through citrate synthase and aconitase.

- Pentose phosphate pathway (PPP) activity: ¹³C labeling in serine highlights PPP’s contribution to nucleotide synthesis.

Analytical Applications

- NMR Spectroscopy: The ¹³C nucleus provides distinct splitting patterns (e.g., doublets/quartets in glutamate C4) to quantify TCA cycle turns.

- Mass Spectrometry: High-resolution MS detects mass shifts (M+1) in metabolites like acetyl-CoA and lactate.

Case Study: Melanoma Research

A 2022 clinical trial used DCA-¹³C to demonstrate reduced lactate production in melanoma cells, reversing immunosuppressive tumor microenvironments. The isotope enabled precise quantification of glucose-to-lactate flux, validating DCA’s potential as an immunotherapeutic adjuvant.

Relationship to Non-labeled Dichloroacetic Acid

Structural and Functional Parallels

Both compounds share identical chlorine substitution patterns and reactivities. However, the ¹³C label introduces negligible steric effects, ensuring biochemical equivalence in enzyme interactions.

| Parameter | Dichloro(1-¹³C)Acetic Acid | Dichloroacetic Acid |

|---|---|---|

| pKa | ~1.35 | 1.48 |

| Solubility in Water | Miscible | Miscible |

| PDK Inhibition (IC₅₀) | 0.2 mM | 0.2 mM |

Divergent Applications

- Non-labeled DCA:

- DCA-¹³C:

Research Synergy

Comparative studies using both compounds have clarified DCA’s dual role in mitochondrial metabolism and cytosolic serine synthesis. For example, ¹³C labeling revealed that DCA enhances PPP-derived serine production, a mechanism undetectable with non-labeled analogs.

Molecular Formula and Structure

Dichloro(1-~13~C)acetic acid represents an isotopically labeled variant of dichloroacetic acid where the carboxyl carbon atom is specifically enriched with the carbon-13 isotope [1]. The molecular formula is expressed as C₂H₂Cl₂O₂, with the crucial distinction that one carbon atom is the ¹³C isotope rather than the more common ¹²C [2] [3]. The compound maintains the same basic structural framework as conventional dichloroacetic acid, featuring two chlorine atoms bonded to the alpha carbon adjacent to the carboxyl group [3].

The structural characteristics of this isotopically labeled compound include a carboxylic acid functional group where the carbon atom is specifically the ¹³C isotope [3]. While the carbon-13 isotope constitutes only approximately 1.1% of naturally occurring carbon, synthesized Dichloro(1-~13~C)acetic acid typically contains enrichment of the ¹³C isotope at the carboxyl position to levels exceeding 99% [4] [5]. The compound's structural formula can be represented as CHCl₂¹³COOH, emphasizing the isotopic substitution at the carboxyl carbon position [3].

Table 1: Basic Molecular Properties of Dichloro(1-~13~C)acetic acid

| Property | Value |

|---|---|

| Molecular Formula | C₂H₂Cl₂O₂ |

| IUPAC Name | 2,2-dichloroacetic acid |

| CAS Registry Number | 173470-70-7 |

| Molecular Weight (g/mol) | 129.93 |

| Average Mass (g/mol) | 129.93 |

| Monoisotopic Mass (g/mol) | 128.94654 |

| Standard InChI | InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 |

| Standard InChI Key | JXTHNDFMNIQAHM-VQEHIDDOSA-N |

| Isomeric SMILES | C(¹³CO)(Cl)Cl |

The isotopic substitution provides minimal changes to chemical reactivity while offering significant analytical advantages [3]. The presence of the carbon-13 isotope enables enhanced detection in mass spectrometry due to the mass difference and provides distinctive nuclear magnetic resonance signals [3] [4]. This isotopic labeling allows the compound to serve as a tracer in metabolic studies and enables quantitative analysis in complex matrices [3].

Physical Properties

XLogP3

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Corrosive;Environmental Hazard